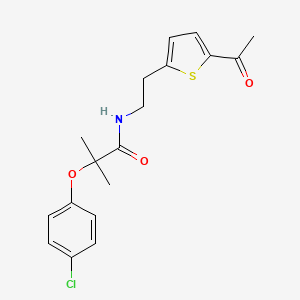

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3S/c1-12(21)16-9-8-15(24-16)10-11-20-17(22)18(2,3)23-14-6-4-13(19)5-7-14/h4-9H,10-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLWBBQWVYXFOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the thiophene ring: Starting with a thiophene derivative, an acetyl group can be introduced via Friedel-Crafts acylation.

Attachment of the ethyl chain: The thiophene derivative can be further reacted with an ethylating agent under suitable conditions.

Formation of the chlorophenoxy group: The chlorophenoxy moiety can be synthesized separately and then coupled with the intermediate product.

Formation of the final product: The final step involves the reaction of the intermediate with a methylpropanamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenoxy or thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under suitable conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide may have applications in:

Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

Materials Science: Possible applications in the development of new materials with specific properties.

Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-methylphenoxy)-2-methylpropanamide

- N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-fluorophenoxy)-2-methylpropanamide

Uniqueness

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide may exhibit unique properties due to the presence of the chlorophenoxy group, which can influence its reactivity, biological activity, and physical properties compared to similar compounds.

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known by its CAS number 2034348-15-5, is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiophene ring : Known for its diverse biological activities.

- Chlorophenoxy group : May influence the compound's reactivity and biological interactions.

- Acetamide functionality : Implicated in various pharmacological activities.

The molecular formula is , with a molecular weight of approximately 333.40 g/mol.

The biological activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is believed to involve interaction with specific molecular targets, including:

- Enzymes : The compound may inhibit or modulate enzyme activity.

- Receptors : It may bind to various receptors, influencing signaling pathways related to inflammation and cancer.

Antimicrobial Properties

Research indicates that compounds similar to N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide exhibit antimicrobial properties. Studies have shown that thiophene derivatives can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle progression.

Research Findings

A summary of key research findings regarding the biological activity of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is presented in the following table:

| Study | Findings | Reference |

|---|---|---|

| Study 1 | Induced apoptosis in breast cancer cell lines; inhibition of cell proliferation | |

| Study 2 | Demonstrated significant antibacterial activity against Gram-positive bacteria | |

| Study 3 | Modulated inflammatory pathways; potential use as an anti-inflammatory agent |

Case Study 1: Anticancer Effects

In a controlled laboratory setting, N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide was tested on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at higher concentrations.

Case Study 2: Antimicrobial Activity

In another study, this compound was evaluated for its effectiveness against multiple bacterial strains. The results highlighted its potential as a novel antimicrobial agent, particularly against resistant strains.

Q & A

Q. How can researchers optimize the synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on coupling reagents, reaction conditions, and purification techniques. For example:

- Coupling Agents : HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF with diisopropylethyl amine (DIPEA) has been effective for similar phenoxyacetamide derivatives, yielding 51–89% .

- Temperature and Solvent : Refluxing ethanol or DMF under nitrogen can stabilize reactive intermediates, as demonstrated in acetamide syntheses .

- Purification : Column chromatography (silica gel) or recrystallization (e.g., chloroform/acetone mixtures) improves purity .

- Monitoring : Thin-layer chromatography (TLC) with Rf values (e.g., 0.58–0.69) can track reaction progress .

Q. What spectroscopic techniques are critical for characterizing this compound's structure and confirming regiochemistry?

- Methodological Answer :

- NMR : 1H/13C NMR identifies key functional groups (e.g., 4-chlorophenoxy protons at δ 6.8–7.3 ppm, acetylthiophene protons at δ 2.5–2.6 ppm) .

- HR-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ions) and fragmentation patterns .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against Pseudomonas aeruginosa?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with 2,4-dichlorophenoxy) to assess antibacterial potency .

- Bioassays : Perform minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth, comparing activity to reference drugs like ciprofloxacin .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to bacterial targets like DNA gyrase .

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability : Test liver microsome stability (e.g., human/rat) to identify rapid degradation pathways .

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoparticle formulations to improve bioavailability .

- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and tissue distribution via LC-MS/MS .

Q. How can crystallography and thermal analysis inform solid-state properties of this compound?

- Methodological Answer :

- X-ray Diffraction : Determine crystal packing and hydrogen-bonding networks (e.g., amide N–H⋯O interactions) to predict stability .

- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points (e.g., 123–130°C) , while thermogravimetric analysis (TGA) assesses decomposition thresholds .

Q. What methodologies enable the detection and quantification of impurities in synthesized batches?

- Methodological Answer :

- HPLC-UV/HR-MS : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with acetonitrile/water gradients separate impurities (e.g., unreacted starting materials) .

- Limit Tests : Follow ICH Q3A guidelines, setting thresholds (e.g., ≤0.1% for unknown impurities) .

Q. How can this compound be integrated into PROTAC (Proteolysis-Targeting Chimera) designs for targeted protein degradation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.